Pbrm1-BD2-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pbrm1-BD2-IN-8 is a potent inhibitor of the PBRM1 bromodomain, specifically targeting the second bromodomain (BD2) with a dissociation constant (Kd) of 4.4 μM and an inhibitory concentration (IC50) of 0.16 μM . This compound also shows activity against the fifth bromodomain (BD5) with a Kd of 25 μM . This compound has demonstrated significant anti-cancer activity, making it a valuable tool in cancer research .
准备方法
The synthesis of Pbrm1-BD2-IN-8 involves several steps, including the preparation of intermediate compounds and the final product. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, followed by purification and quality control processes to ensure high purity and consistency .
化学反应分析
Pbrm1-BD2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium phosphate, potassium chloride, dithiothreitol (DTT), and ethylenediaminetetraacetic acid (EDTA) . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bromodomain structure and its binding affinity .
科学研究应用
Pbrm1-BD2-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of PBRM1 in tumor suppression and its potential as a therapeutic target . The compound has also been employed in studies investigating chromatin remodeling and gene regulation, as PBRM1 is a subunit of the PBAF chromatin remodeling complex . Additionally, this compound is used in research on epigenetic regulation and the development of novel anti-cancer therapies .
作用机制
Pbrm1-BD2-IN-8 exerts its effects by inhibiting the binding of PBRM1 bromodomains to nucleosomes acetylated at histone H3 lysine 14 (H3K14ac) . This inhibition disrupts the chromatin binding and cellular growth effects mediated by PBRM1 . The compound selectively associates with double-stranded RNA elements, enhancing the association with H3K14ac peptides and modulating chromatin structure and gene expression . The molecular targets and pathways involved include the PBAF chromatin remodeling complex and various epigenetic regulators .
相似化合物的比较
Pbrm1-BD2-IN-8 is unique in its high affinity and selectivity for the PBRM1 bromodomains, particularly BD2 and BD5 . Similar compounds include other bromodomain inhibitors such as ABBV-744, CeMMEC1, and (+)-JQ-1, which target different bromodomains and have varying degrees of selectivity and potency . This compound stands out due to its specific targeting of PBRM1 and its demonstrated anti-cancer activity .
属性
分子式 |
C15H13BrN2O |
---|---|
分子量 |
317.18 g/mol |
IUPAC 名称 |
5-bromo-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
InChI 键 |
PXWIXTCIXZCREB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Br)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。